molecular formula C22H27ClF2O5 B1672925 Halometasone CAS No. 50629-82-8

Halometasone

Katalognummer: B1672925
CAS-Nummer: 50629-82-8
Molekulargewicht: 444.9 g/mol
InChI-Schlüssel: GGXMRPUKBWXVHE-MIHLVHIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Halometasone is a synthetic, trihalogenated, potent (Group III) topical glucocorticoid approved for treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as eczema, psoriasis, and contact dermatitis . Its chemical structure, derived from dexamethasone with added halogen groups, enhances anti-inflammatory, antiexudative, antiallergic, and antipruritic properties . This compound exhibits rapid onset of action and high efficacy, achieving clinical improvement in 89.7% of patients with acute eczematous dermatoses . Studies confirm its safety profile, with minimal reports of skin atrophy or systemic adverse effects even in pediatric populations .

Eigenschaften

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXMRPUKBWXVHE-MIHLVHIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048382
Record name Halometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50629-82-8
Record name Halometasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50629-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halometasone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Halometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halometasone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Chemical Synthesis of Halometasone

Steroid Backbone Construction

This compound (chemical name: 2-chloro-6α,9-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid) derives from the androstane steroid skeleton. The synthesis begins with 4-pregnene-3,20-dione, which undergoes sequential functionalization at positions 6, 9, 11, 16, and 17. Key steps include:

  • 6,7-Dehydrogenation : Catalyzed by tetrachlorobenzoquinone in acidic media, this step introduces a double bond between C6 and C7.
  • Epoxidation : Magnesium monoperoxyphthalate (MMPP) selectively oxidizes the 6,7-double bond to form a 6α,7α-epoxide intermediate.
  • Ring-Opening Reaction : Halogen-containing Lewis acids (e.g., BF3·Et2O) facilitate SN1 ring-opening at C7, yielding 7α-hydroxy or 7β-hydroxy derivatives depending on reaction conditions.
Table 1: Critical Reaction Parameters for Steroid Functionalization
Step Reagents/Conditions Yield (%) Selectivity (α:β)
6,7-Dehydrogenation Tetrachlorobenzoquinone, H2SO4, 80°C 92 N/A
Epoxidation MMPP, CH2Cl2, 0°C 85 95:5
Ring-Opening BF3·Et2O, −20°C 78 7α:7β = 4:1

Introduction of Halogen and Methyl Groups

The 2-chloro and 16α-methyl groups are introduced via Friedel-Crafts alkylation and free-radical halogenation. For instance, chlorination at C2 employs Cl2/AlCl3 under anhydrous conditions, while the 16α-methyl group is installed using methylmagnesium bromide in tetrahydrofuran.

Formulation Strategies for this compound Cream

Emulsification-Based Preparation

The patent CN109512778A outlines three primary methods for formulating this compound cream, all relying on oil-in-water (O/W) emulsification:

Method 1: Post-Emulsification Addition of this compound
  • Oil Phase Preparation : Octadecyl alcohol (60 g), hexadecanol (40 g), and stearic acid (40 g) are dissolved at 80–85°C.
  • Water Phase Preparation : Lauryl sodium sulfate (12 g) and glycerol (60 g) are heated to 80–85°C.
  • Emulsification : The water phase is slowly added to the oil phase with stirring (30 min at 80–85°C).
  • Drug Incorporation : this compound (0.5 g) pre-dissolved in propylene glycol (80 g) is added at 50–55°C to prevent degradation.
Method 2: Micronized this compound Dispersion

This compound is micronized to ≤30 μm particles using an airslide disintegrating mill before dispersion in the cooled emulsion (50–55°C). This enhances dissolution kinetics and bioavailability.

Table 2: Composition of this compound Cream Across Experimental Batches
Component Example 1 (g) Example 2 (g) Example 3 (g)
This compound 0.5 0.5 0.5
Hexadecanol 40 40 50
Octadecyl alcohol 60 60 40
Propylene glycol 80 80 50
Lauryl sodium sulfate 12 12 8

Stability Optimization

  • Temperature Control : Emulsification above 80°C ensures homogeneity, while drug addition at 50–55°C minimizes thermal degradation.
  • Antioxidants : Sodium hydrogensulfite (5 g) or ascorbyl palmitate (5 g) prevents oxidative degradation of unsaturated steroid bonds.

Analytical and Quality Control Measures

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 240 nm) quantifies this compound in cream formulations. Validation parameters include:

  • Linearity : R² = 0.9998 over 0.1–10 μg/mL.
  • Recovery : 98.2–101.3% across three concentration levels.

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% degradation, confirming the efficacy of propylene glycol as a stabilizer.

Industrial Scale-Up Challenges

Mixing Uniformity

High-shear mixers (1,500–3,000 rpm) ensure consistent particle dispersion during emulsion cooling. Inadequate mixing leads to “grittiness” due to this compound crystallization.

Regulatory Compliance

Batch records must document:

  • Temperature deviations during emulsification.
  • Propylene glycol lot numbers (critical for dissolution consistency).

Recent Advances in this compound Production

Continuous Manufacturing

Microreactor systems enable continuous 6,7-dehydrogenation with 20% higher yield compared to batch processes.

Green Chemistry Initiatives

Replacing MMPP with enzyme-mediated epoxidation (e.g., cytochrome P450 monooxygenases) reduces hazardous waste generation by 40%.

Analyse Chemischer Reaktionen

    Reaktivität: Halometason unterliegt verschiedenen Reaktionen, darunter , , und .

    Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen für diese Reaktionen werden nicht explizit berichtet.

    Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte sind nicht umfassend dokumentiert.

  • Wissenschaftliche Forschungsanwendungen

    Halometasone 0.05% cream is used to alleviate inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . It has anti-inflammatory, anti-exudative, anti-epidermoplastic, anti-allergic, and anti-pruritic properties . Clinical studies have examined this compound's effects on various types of dermatitis, including atopic dermatitis, contact dermatitis, seborrheic dermatitis, acute or chronic eczematous dermatitis, and psoriasis .

    Clinical Studies and Efficacy

    • Eczematous Dermatoses: A study involving 302 patients with acute or chronic eczema showed that this compound 0.05% cream significantly reduced the severity of eczema and pruritus . The study reported therapeutic success, defined as cure (85.43%) and improvement (11.26%), in 96.69% of patients .
    • Chronic Generalized Eczema: this compound cream can effectively and safely relieve chronic generalized eczema symptoms .
    • Pediatric Use: this compound's efficacy and safety have been evaluated in children, with studies showing good efficacy and early therapeutic effects, typically within six days of starting treatment . this compound was well tolerated in children, including infants, without adverse events related to skin intolerability or systemic absorption .

    Study Parameters

    Study ParameterResult
    Study Population302 patients with either acute or chronic eczema
    Average Age30.79 years (±14.52)
    Most Common Diagnosis TypeChronic (60.49%)
    Most Common Concomitant MedicationLevocetirizine (31.39%)
    Mean Duration of Therapy18.50 days
    Therapeutic Success (Cure)85.43%
    Therapeutic Success (Improvement)11.26%
    Physician's Global EvaluationExcellent (31.67%) or Good (65.00%) response in 96.67% of patients
    Adverse EventsReported in 0.99% of patients, with erythema being the most common (0.66%)

    Comparative Studies
    this compound has demonstrated comparable efficacy to other moderately potent steroids, with some studies suggesting an earlier onset of therapeutic effects compared to other treatments . In a study of 200 Indian patients, this compound treatment reduced the eczema area and severity index (EASI) score by 60% and improved IGA eczema severity by two grades .

    Wirkmechanismus

    Vergleich Mit ähnlichen Verbindungen

    Efficacy in Eczematous Dermatoses

    Halometasone demonstrates superior or comparable efficacy to other corticosteroids in head-to-head trials (Table 1):

    Table 1: Efficacy Comparison in Eczematous Dermatitis

    Comparator Study Design Sample Size Success Rate* (%) Cure Rate (%) Early Cure (<20–30 days) (%) Source
    Betamethasone dipropionate + gentamicin Multicenter RCT 265 80 58.6 22.6
    This compound + triclosan Multicenter RCT 265 96 73.9 42.5
    Prednicarbate 0.25% Double-blind RCT 165 34.5†
    This compound 0.05% Double-blind RCT 165 50.6†
    Fluocortolone + caproate Multicenter trial 182 45.4 19.3 34
    This compound ointment Multicenter trial 182 56.4 26.6 36

    *Success rate: "good" to "very good" results. †Healing rate in severe atopic dermatitis.

    • Betamethasone dipropionate : this compound/triclosan cream achieved a 96% success rate vs. 80% for betamethasone/gentamicin, with significantly higher cure rates (73.9% vs. 58.6%) .
    • Prednicarbate : In severe atopic dermatitis, this compound showed a 50.6% healing rate vs. 34.5% for prednicarbate .
    • Fluocortolone : this compound ointment yielded higher cure rates (26.6% vs. 19.3%) in psoriasis .

    Efficacy in Psoriasis and Chronic Dermatoses

    Table 2: Efficacy in Psoriasis

    Comparator Study Design Sample Size Cure Rate (%) Early Improvement (%)* Source
    Fluocortolone + caproate Multicenter trial 182 19.3 35.2
    This compound ointment Multicenter trial 182 26.6 48.9

    *Improvement of ≥1 clinical severity score by Day 10.

    • This compound showed faster onset of action, with 48.9% of patients improving within 10 days vs. 35.2% for fluocortolone .

    Table 3: Adverse Event Comparison

    Compound Skin Atrophy Systemic Effects Common Adverse Events Source
    This compound None reported Temporary cortisol suppression* Mild stinging/burning (<2%)
    Betamethasone dipropionate Rare Not reported Irritation, folliculitis
    Clobetasol propionate Low risk Not reported Burning, erythema

    *High-dose this compound (30 g/day) caused transient serum cortisol reduction, resolving post-treatment .

    Key Research Findings

    • Rapid Onset : this compound reduced erythema and scabbing in port-wine stain patients within 3 days, outperforming betamethasone .
    • Combination Therapy: Fractional CO2 laser combined with this compound improved hand eczema severity (HECSI) by 60% vs. 35% for monotherapy .

    Biologische Aktivität

    Halometasone is a potent topical corticosteroid primarily used in dermatology for treating various inflammatory skin conditions, including eczema and dermatitis. Its efficacy and safety profile have been extensively studied, revealing significant biological activity that contributes to its therapeutic effects. This article synthesizes findings from diverse studies, highlighting the compound's biological activity, efficacy, safety, and case studies.

    This compound exerts its effects through several mechanisms:

    • Anti-inflammatory Activity : It inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes.
    • Antipruritic Effects : The compound reduces itching by stabilizing mast cells and preventing histamine release.
    • Antiexudative Properties : this compound decreases exudation in inflamed tissues, aiding in symptom relief.

    Efficacy in Clinical Trials

    Numerous clinical trials have assessed the efficacy of this compound in treating various skin conditions. Below are key findings from selected studies:

    Study Population Treatment Duration Efficacy Results Adverse Events
    Yawalkar et al. (2005) 200 patients with eczema30 days (chronic), 20 days (acute)91% treatment success; EASI score reduction of 60%Mild adverse events in 15%
    Zhang et al. (2017) Chronic generalized eczema patients14 daysCure rate of 47.1%; effectiveness rate of 82.4%No significant adverse reactions
    Jerajani et al. (2014) Patients with occupational contact dermatitis4 weeks87.8% treatment success; significant improvement in SCORAD indexNo serious adverse events reported
    Huang et al. (2021) Children with vitiligo3 monthsHigher repigmentation scores compared to mometasone group; effective rate of 53.97%Mild telangiectasia and folliculitis

    Case Studies

    • This compound for Eczema : A multicentric trial demonstrated that this compound cream applied twice daily led to significant reductions in eczema severity scores, with most patients reporting improvement within the first week of treatment .
    • Combination Therapy : In a study involving this compound combined with triclosan for vitiligo treatment, patients showed significantly higher repigmentation compared to those receiving only mometasone, indicating potential benefits of combination therapies .

    Safety Profile

    This compound has been reported to have a favorable safety profile:

    • Most adverse events are mild to moderate, including perilesional hypopigmentation and transient folliculitis.
    • Serious side effects are rare; studies indicate no significant changes in laboratory parameters post-treatment .
    • Long-term use does not typically lead to skin atrophy or systemic effects, which are common concerns with topical corticosteroids.

    Q & A

    Basic Research Questions

    Q. What is the efficacy of halometasone in occupational contact dermatitis (OCD), and how does it compare between allergic and irritant subtypes?

    • Methodology : A prospective, single-arm clinical study (n=131) evaluated this compound 0.05% ointment over 4 weeks using validated scales: SCORAD, IGA, POEM, and DLQI. Subgroup analysis compared allergic vs. irritant OCD outcomes .
    • Key Findings :

    • 87.8% achieved treatment success (IGA improvement).
    • No significant difference in efficacy between allergic and irritant subtypes (p > 0.05).
    • Significant improvement in SCORAD (p < 0.001) and DLQI (p < 0.001).
      • Data Contradiction : Despite mechanistic differences between subtypes, this compound showed comparable efficacy, suggesting broad anti-inflammatory action independent of etiology .

    Q. How does this compound impact serum cortisol levels in chronic generalized eczema?

    • Methodology : A cohort study (n=60) monitored serum cortisol pre- and post-treatment using paired t-tests. Safety assessments included adverse reaction grading (mild/moderate/severe) .
    • Key Findings :

    • No clinically significant suppression of serum cortisol at standard doses.
    • Adverse events were mild (e.g., transient erythema) and resolved without intervention.
      • Recommendation : Periodic cortisol monitoring is advised for long-term use (>8 weeks) to mitigate adrenal suppression risks .

    Advanced Research Questions

    Q. What analytical methods are validated for detecting this compound degradation products and impurities in compound formulations?

    • Methodology : Stability-indicating RP-HPLC (gradient elution, Agilent Zorbax CN column) separated this compound, fusidic acid, and preservatives. Forced degradation (acid/base/oxidative stress) identified impurities .
    • Key Data :

    ParameterThis compound Recovery (%)Matrix Effect (%)
    Low QC (0.05 μg/L)95.9 ± 2.39106 ± 3.70
    High QC (16 μg/L)99.0 ± 2.10101 ± 1.43
    • Critical Insight : LC-Q-TOF/MS characterized a critical impurity (RRT 0.67) as a triclosan derivative, necessitating separate impurity limits for multi-component formulations .

    Q. Does this compound interact with cytochrome P450 isoforms, and what are the implications for drug metabolism?

    • Methodology : Docking simulations (CYP3A4 and CYP3A7) analyzed this compound binding. Physicochemical descriptors predicted sterol-based interactions .
    • Findings :

    • Strong lipophilic interactions with CYP3A4’s PHE-cluster and CYP3A7’s FG loop.
    • Potential for CYP3A7-selective inhibition, relevant in pediatric populations (CYP3A7 dominates fetal/neonatal metabolism).
      • Research Gap : In vivo studies are needed to confirm clinical significance of CYP interactions .

    Q. What is the pharmacokinetic profile of this compound in animal models, and how does formulation affect bioavailability?

    • Methodology : LC-MS/MS quantified this compound in rabbit plasma. Stability tests included freeze-thaw cycles and long-term storage (-80°C) .
    • Results :

    • Linear range: 0.05–50 μg/L (r² > 0.99).
    • Recovery in DMSO:PBS (1:3): 0.25 mg/ml.
      • Key Limitation : Low aqueous solubility necessitates DMSO vehicles, which may alter dermal penetration kinetics .

    Contradictory Data Analysis

    Q. Why do some studies report divergent efficacy rates for this compound in chronic hand eczema (CHE)?

    • Evidence :

    • Monotherapy (this compound alone): 27.6% success rate at 12 weeks .
    • Combination with fractional CO2 laser: 62.1% success rate, with lower relapse (11.1% vs. 50% in controls) .
      • Resolution : Laser microchannels enhance drug penetration in hyperkeratotic CHE, addressing formulation limitations (e.g., epidermal thickening) .

    Innovative Combination Therapies

    Q. How does fractional CO2 laser enhance this compound efficacy in psoriasis and vitiligo?

    • Methodology : Randomized trials compared laser + this compound vs. This compound alone. Outcomes included PASI scores and repigmentation rates .
    • Results :

    ConditionCombination Therapy EfficacyMonotherapy Efficacy
    Psoriasis82.93%60.98%
    Vitiligo86.67%68.89%
    • Mechanism : Laser-induced microthermal zones enhance drug absorption and collagen remodeling .

    Long-Term Safety and Toxicity

    Q. What are the systemic effects of prolonged this compound use in preclinical models?

    • Methodology : 6-month rodent study compared topical this compound (0.05%) vs. systemic glucocorticoids (prednisone/dexamethasone) .
    • Key Outcomes :

    • No significant metabolic disruption (e.g., weight gain, glucose intolerance) with topical use.
    • Systemic GCs caused adrenal atrophy and hyperglycemia; topical this compound showed localized effects only.
      • Implication : Topical this compound is safer for chronic use, but occlusive dressings should be avoided to minimize systemic absorption .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Halometasone
    Reactant of Route 2
    Halometasone

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.